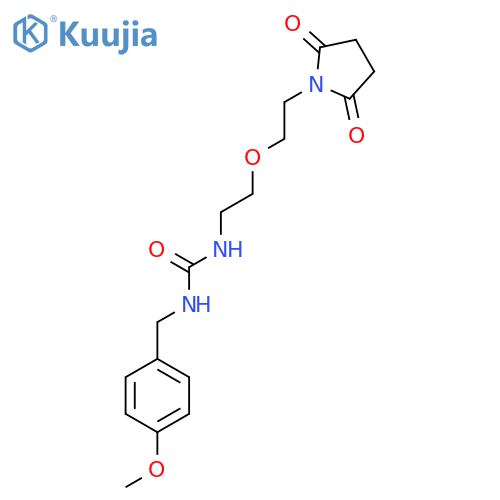Cas no 2319640-44-1 (3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea)
3-{2-[2-(2,5-ジオキソピロリジン-1-イル)エトキシ]エチル}-1-(4-メトキシフェニル)メチル尿素は、高反応性のN-ヒドロキシスクシンイミド(NHS)エステル基を有するビルディングブロック化合物です。この化合物は、アミン基との選択的反応性に優れ、安定したアミド結合を形成する特性を持ちます。4-メトキシフェニル基の導入により、分子の溶解性と反応制御性が向上しています。主にペプチド合成やタンパク質修飾、バイオコンジュゲーション化学において、効率的なカップリング剤として利用可能です。特に生理的条件下での安定性に優れ、精密な分子設計が要求される生体関連化学分野での応用が期待されます。

2319640-44-1 structure
商品名:3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea
3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea 化学的及び物理的性質
名前と識別子
-
- 3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea
- 1-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(4-methoxybenzyl)urea
- 2319640-44-1
- 3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea
- F6573-4510
- 1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-[(4-methoxyphenyl)methyl]urea
- AKOS040705238
-
- インチ: 1S/C17H23N3O5/c1-24-14-4-2-13(3-5-14)12-19-17(23)18-8-10-25-11-9-20-15(21)6-7-16(20)22/h2-5H,6-12H2,1H3,(H2,18,19,23)
- InChIKey: YFQXNXIPNAIMRB-UHFFFAOYSA-N
- ほほえんだ: O(CCNC(NCC1C=CC(=CC=1)OC)=O)CCN1C(CCC1=O)=O
計算された属性
- せいみつぶんしりょう: 349.16377084g/mol
- どういたいしつりょう: 349.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 97Ų
3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6573-4510-5μmol |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 5μmol |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-50mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 50mg |
$160.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-3mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 3mg |
$63.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-40mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 40mg |
$140.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-30mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 30mg |
$119.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-5mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 5mg |
$69.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-75mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 75mg |
$208.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-20mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 20mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-25mg |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 25mg |
$109.0 | 2023-09-07 | ||
| Life Chemicals | F6573-4510-10μmol |
3-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-1-[(4-methoxyphenyl)methyl]urea |
2319640-44-1 | 10μmol |
$69.0 | 2023-09-07 |
3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea 関連文献
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
2319640-44-1 (3-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-1-(4-methoxyphenyl)methylurea) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
